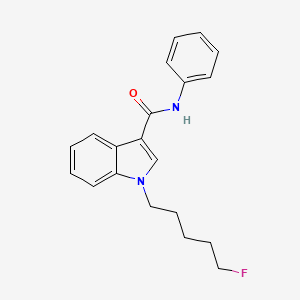
N-フェニル-1-(5-フルオロペンチル)-1H-インドール-3-カルボキサミド
概要
説明
5-フルオロフェニル-PICAは、分析用標準品として分類され、主に研究や法医学の用途で使用されます 。この化合物は、ヒトや動物の治療用には意図されていません。
科学的研究の応用
5-Fluoro phenyl-PICA is extensively used in scientific research, particularly in the fields of chemistry, biology, and forensic science . Its applications include:
Chemistry: As a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS).
Biology: Studying the interaction of synthetic cannabinoids with biological receptors.
Medicine: Investigating the pharmacological effects and potential therapeutic uses of synthetic cannabinoids.
Industry: Quality control and validation of analytical methods in forensic laboratories.
作用機序
5-フルオロフェニル-PICAの作用機序は、体内のカンナビノイド受容体との相互作用に関係しています。 カンナビノイド受容体1型(CB1)とカンナビノイド受容体2型(CB2)の作動薬として作用し、天然のカンナビノイドの効果を模倣します 。この相互作用により、さまざまな生理学的および向精神作用が生じます。これらの作用は、現在も研究されています。
類似化合物:
5-フルオロMPP-PICA: 構造が似ていますが、置換基が異なる別の合成カンナビノイドです.
5F-CUMYL-PINACA: コア構造が異なりますが、同様の官能基を持つ合成カンナビノイドです.
独自性: 5-フルオロフェニル-PICAは、独自のフルオロ化ペンチル鎖とフェニル基が特徴で、これが独自の薬理学的プロファイルとカンナビノイド受容体との相互作用に貢献しています。そのため、研究や法医学の用途に適した化合物です。
準備方法
合成経路と反応条件: 5-フルオロフェニル-PICAの合成には、特定の条件下で1H-インドール-3-カルボン酸と5-フルオロペンチルアミンを反応させる方法が用いられます。 反応には通常、ジメチルホルムアミド(DMF)などの溶媒と、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤が必要で、アミド結合の形成を促進します 。
工業生産方法: 詳細な工業生産方法は広く文書化されていませんが、合成は一般的にラボでの調製と同じ原理に従いますが、より大規模に行われます。これには、収率と純度を最大化し、安全と費用対効果を確保するために反応条件を最適化することが含まれます。
化学反応の分析
反応の種類: 5-フルオロフェニル-PICAは、次のようなさまざまな化学反応を起こします。
酸化: この反応はインドール環で起こり、ヒドロキシ化誘導体の形成につながります。
還元: カルボキサミド部分のカルボニル基は、対応するアミンに還元できます。
置換: フッ素原子は、適切な条件下で他の求核剤と置換できます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの試薬。
置換: 塩基の存在下で、チオールやアミンなどの求核剤。
主要な生成物:
酸化: ヒドロキシ化インドール誘導体。
還元: カルボキサミド基の還元によって得られるアミン。
置換: フッ素原子が他の求核剤と置き換わった化合物。
4. 科学研究への応用
5-フルオロフェニル-PICAは、化学、生物学、法医学など、さまざまな分野の科学研究で広く使用されています 。その用途には次のようなものがあります。
化学: ガスクロマトグラフィー質量分析法(GC-MS)などの分析方法の標準品として。
生物学: 合成カンナビノイドと生物学的受容体の相互作用を研究する。
医学: 合成カンナビノイドの薬理学的効果と潜在的な治療用途を調査する。
業界: 法医学研究所での分析方法の品質管理と検証。
類似化合物との比較
5-Fluoro MPP-PICA: Another synthetic cannabinoid with a similar structure but different substituents.
5F-CUMYL-PINACA: A synthetic cannabinoid with a different core structure but similar functional groups.
Uniqueness: 5-Fluoro phenyl-PICA is unique due to its specific fluorinated pentyl chain and phenyl group, which contribute to its distinct pharmacological profile and interaction with cannabinoid receptors. This makes it a valuable compound for research and forensic applications.
特性
IUPAC Name |
1-(5-fluoropentyl)-N-phenylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-13-7-2-8-14-23-15-18(17-11-5-6-12-19(17)23)20(24)22-16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYJALPWLNXEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342233 | |
| Record name | N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776086-01-1 | |
| Record name | 5F-SDB-005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776086011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO PHENYL-PICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X4PHX3PGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


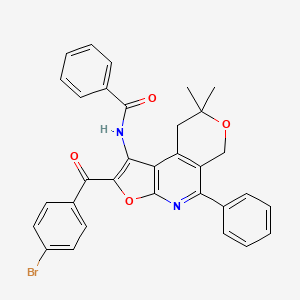
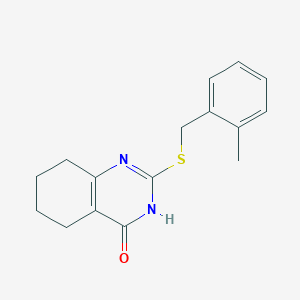
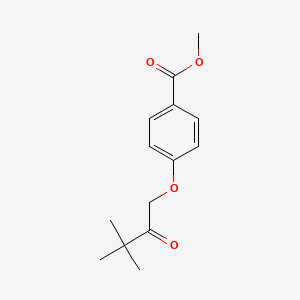
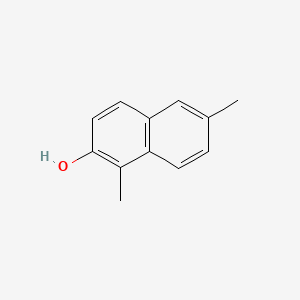
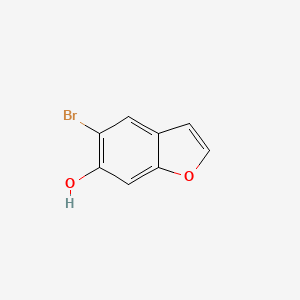

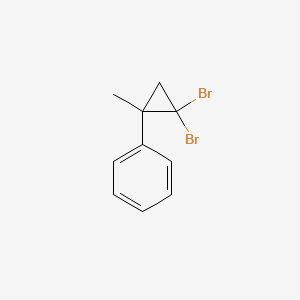
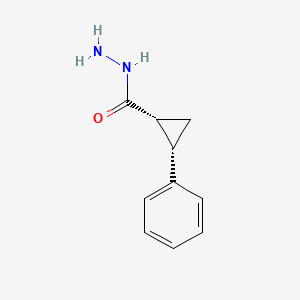
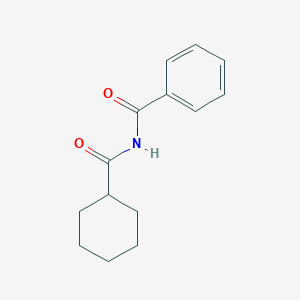
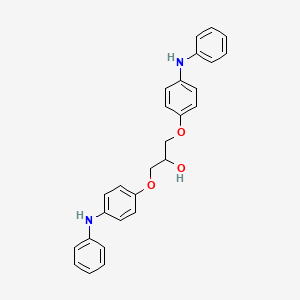

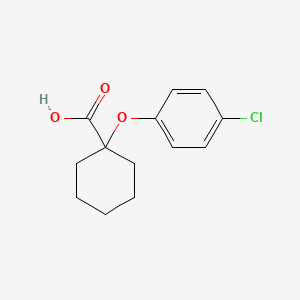

![2-[2-iodo-3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B1653113.png)
